![molecular formula C15H16N4OS B2971238 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-03-7](/img/structure/B2971238.png)
N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Insecticidal Applications
- Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, including derivatives of thiazolo[3,2-b][1,2,4]triazole, has shown potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticancer Evaluation
- Compounds synthesized through [2+3]-cyclocondensation reactions, including thiazolo[3,2-b][1,2,4]triazol-6-ones, have been evaluated for anticancer activity against a variety of human cancer cell lines, displaying potential efficacy particularly in renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).
Antimicrobial and Antibacterial Evaluation
- The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus have demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacterial strains, as well as fungal strains (Rezki, 2016).
- Novel benzothiazolyl-amide derivatives have been synthesized and investigated for their antimicrobial activities, showcasing potential against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Özdemir et al., 2011).
Antitubercular Activity
- Novel dibenzofuran tethered thiazolyl-1,2,3-triazolyl acetamides have been synthesized and evaluated against Mycobacterium tuberculosis. Among these, certain compounds have shown promising antitubercular activity, indicating their potential as drug candidates for tuberculosis treatment (Surineni et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.
Mode of Action
This compound interacts with its target, Top1, by inhibiting its activity . This inhibition prevents the normal breaking and rejoining of the DNA strands, thereby interfering with DNA replication and transcription processes.
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by rapid and uncontrollable division. By inhibiting Top1 and interfering with DNA replication and transcription, the compound can effectively halt the growth of these cells.
properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10-5-3-4-6-13(10)14-17-15-19(18-14)12(9-21-15)7-8-16-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKKFUVKJRKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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